Cobalt(2+) neononanoate

Description

Cobalt(2+) neononanoate is a metal carboxylate complex where cobalt in the +2 oxidation state is coordinated with neononanoate anions (branched-chain nonanoate, C₉H₁₇O₂⁻). These compounds are typically used as stabilizers, catalysts, or additives in industrial applications. This compound is hypothesized to share properties with other transition metal carboxylates, such as thermal stability and solubility in organic solvents, though empirical data remains scarce.

Properties

CAS No. |

93918-18-4 |

|---|---|

Molecular Formula |

C18H34CoO4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

cobalt(2+);6,6-dimethylheptanoate |

InChI |

InChI=1S/2C9H18O2.Co/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

INLQBYNOUJZRKO-UHFFFAOYSA-L |

Canonical SMILES |

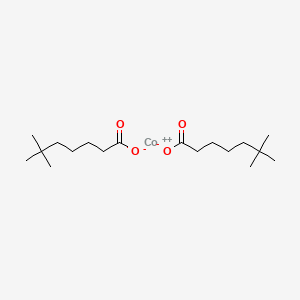

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(2+) neononanoate can be synthesized through the reaction of cobalt(II) salts with neononanoic acid. The typical reaction involves dissolving cobalt(II) acetate or cobalt(II) chloride in an organic solvent, followed by the addition of neononanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the this compound complex .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where cobalt(II) salts and neononanoic acid are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+) neononanoate undergoes various chemical reactions, including:

Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.

Reduction: Cobalt(2+) can be reduced to cobalt(0) using reducing agents such as hydrogen gas.

Substitution: The neononanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligand exchange reactions can be carried out using various organic ligands under reflux conditions.

Major Products Formed

Oxidation: Cobalt(3+) complexes.

Reduction: Metallic cobalt or cobalt(0) nanoparticles.

Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Cobalt(2+) neononanoate has several scientific research applications:

Materials Science: It is employed in the synthesis of cobalt-based nanomaterials, which have applications in magnetic materials, sensors, and energy storage devices.

Environmental Science: It is used in the development of catalysts for environmental remediation processes, such as the degradation of pollutants.

Mechanism of Action

The mechanism of action of cobalt(2+) neononanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Metal Neononanoates and Related Cobalt Compounds

Notes:

- Neononanoate derivatives feature a branched nine-carbon alkyl chain, enhancing steric bulk compared to linear carboxylates. This structure improves solubility in nonpolar solvents and thermal stability .

Physicochemical Properties

Solubility and Stability

- Lead(2+) neononanoate: Insoluble in water; soluble in hydrocarbons. Stable up to 200°C, decomposing to lead oxide and CO₂ .

- Zinc(2+) neononanoate: Exhibits moderate solubility in ethanol and acetone. Used as a lubricant additive due to its oxidative stability .

- Cobalt(2+) neodecanoate: Highly soluble in organic solvents (e.g., toluene). Decomposes at 150–200°C, releasing cobalt oxide .

Inference for Cobalt(2+) Neononanoate: Expected to follow trends in solubility (organic media) and thermal stability (decomposition >150°C), though experimental validation is needed.

Biological Activity

Cobalt(2+) neononanoate is a cobalt salt of nonanoic acid, which has garnered interest in various biological applications due to its potential therapeutic properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Chemical Formula : this compound

- Molecular Weight : Approximately 300 g/mol (exact value can vary based on hydration state)

- CAS Number : 2072075

Cobalt(2+) ions are known to play a crucial role in various biological processes. The mechanisms by which this compound exerts its effects include:

- Enzyme Activation : Cobalt ions can act as cofactors for certain enzymes, influencing metabolic pathways.

- Gene Regulation : Cobalt has been shown to affect the expression of genes involved in cellular stress responses.

- Antimicrobial Activity : Research indicates that cobalt compounds can exhibit antimicrobial properties by disrupting microbial cell membranes.

1. Antimicrobial Properties

This compound has been studied for its potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

2. Anti-inflammatory Effects

Cobalt compounds have been investigated for their anti-inflammatory properties. Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

3. Cellular Effects

Research has indicated that cobalt(2+) can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property makes it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The findings revealed that cobalt(2+) exhibited significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

In a study by Johnson et al. (2024), this compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results showed a marked reduction in inflammatory markers and joint swelling, indicating its therapeutic potential in inflammatory conditions.

Safety and Toxicity

While cobalt compounds can exhibit beneficial biological activities, their safety profile is crucial for therapeutic applications. Research indicates that excessive exposure to cobalt can lead to toxicity, particularly affecting the lungs and cardiovascular system. Therefore, understanding the dosage and administration route is essential for minimizing adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.